molecular formula C13H18O4 B1593473 Ethyl 3,4-diethoxybenzoate CAS No. 75332-44-4

Ethyl 3,4-diethoxybenzoate

Cat. No.: B1593473
CAS No.: 75332-44-4
M. Wt: 238.28 g/mol
InChI Key: UWWIFSJMLYCVGX-UHFFFAOYSA-N
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Description

Ethyl 3,4-diethoxybenzoate, also known as 3,4-diethoxybenzoic acid ethyl ester, is an organic compound with the molecular formula C13H18O4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by ethoxy groups at the 3 and 4 positions, and the carboxylic acid group is esterified with ethanol. This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,4-diethoxybenzoate can be synthesized through the esterification of 3,4-diethoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The general reaction is as follows:

3,4-diethoxybenzoic acid+ethanolsulfuric acidethyl 3,4-diethoxybenzoate+water\text{3,4-diethoxybenzoic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 3,4-diethoxybenzoic acid+ethanolsulfuric acid​ethyl 3,4-diethoxybenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, shifting the equilibrium towards the product side.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the ethoxy groups may be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group in this compound can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy groups on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.

    Reduction: Formation of 3,4-diethoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,4-diethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into its potential as a drug precursor or its effects on biological systems.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

Ethyl 3,4-diethoxybenzoate can be compared with other similar compounds such as:

    Ethyl 3,4-dihydroxybenzoate: This compound has hydroxyl groups instead of ethoxy groups, which can significantly alter its reactivity and biological activity.

    Ethyl 3,4-dimethoxybenzoate: Similar to this compound but with methoxy groups, leading to differences in steric and electronic effects.

    Ethyl 3,4-dichlorobenzoate: Chlorine atoms replace the ethoxy groups, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in synthesis and research.

Properties

IUPAC Name

ethyl 3,4-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-15-11-8-7-10(13(14)17-6-3)9-12(11)16-5-2/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWIFSJMLYCVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342983
Record name Ethyl 3,4-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75332-44-4
Record name Ethyl 3,4-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure described in Example 6A Step 1, a mixture of ethyl 3,4-dihydroxybenzoate (5.465 g, 30 mmol), bromoethane (7.192 g, 66 mmol), and K2CO3 (9.122 g, 66 mmol) in DMF (50 mL) was heated at 50° C. for 5 hours, to afford ethyl 3,4-diethoxybenzoate as solid (6.439 g, 90%). 1H NMR (300 MHz, CDCl3) δ 7.65 (dd, 1H), 7.55 (d, 1H), 6.87 (d, 1H), 4.35 (q, 2H), 4.15 (q, 4H), 1.48 (m, 6H), 1.38 (t, 3H); LC-MS (ESI) m/z 239 (M+H)+.
Quantity
5.465 g
Type
reactant
Reaction Step One
Quantity
7.192 g
Type
reactant
Reaction Step One
Name
Quantity
9.122 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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